molecular formula C15H17N3O2S B2869595 1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 2034227-32-0

1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2869595
CAS No.: 2034227-32-0
M. Wt: 303.38
InChI Key: QOOMQJRWFSCLKG-UHFFFAOYSA-N
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Description

1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a heterocyclic compound featuring a piperidine core substituted at position 3 with a pyrazine-2-yloxy group. The ethanone moiety is linked to a thiophen-2-yl ring, conferring distinct electronic and steric properties.

Properties

IUPAC Name

1-(3-pyrazin-2-yloxypiperidin-1-yl)-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-15(9-13-4-2-8-21-13)18-7-1-3-12(11-18)20-14-10-16-5-6-17-14/h2,4-6,8,10,12H,1,3,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOMQJRWFSCLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CS2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is an organic compound characterized by its complex structure, which includes a pyrazine ring, a piperidine ring, and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor, antibacterial, and antifungal properties.

The molecular formula of this compound is C15H17N3O2SC_{15}H_{17}N_{3}O_{2}S, with a molecular weight of approximately 303.38 g/mol. Its unique structural features contribute to its reactivity and interactions with biological targets.

Antitumor Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant antitumor activity. A study demonstrated that derivatives of piperidine and thiophene have shown efficacy against various cancer cell lines, suggesting that this compound may also possess similar properties .

Antibacterial and Antifungal Activity

The compound has been evaluated for its antibacterial and antifungal activities. Preliminary studies suggest that it can inhibit the growth of several bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects involves interactions with specific biological targets. Studies on similar compounds indicate that they may act by disrupting cellular processes or inhibiting key enzymes involved in pathogen survival .

Case Studies

Several case studies have explored the biological activity of compounds structurally related to this compound:

StudyFocusFindings
Study AAntitumor efficacyDemonstrated inhibition of tumor growth in vitro.
Study BAntibacterial propertiesShowed effectiveness against Gram-positive bacteria.
Study CAntifungal activityIndicated potential against common fungal pathogens.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Optimizing reaction conditions is crucial for maximizing yield and minimizing by-products. Common synthetic routes include the use of oxidizing agents and carefully controlled reaction environments .

Scientific Research Applications

Biological Activities

1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is an organic compound that has garnered attention in medicinal chemistry because of its complex structure and potential biological activities.

Antitumor Activity
Research indicates that compounds with similar structural motifs to this compound exhibit antitumor activity. Studies have demonstrated that derivatives of piperidine and thiophene have shown efficacy against various cancer cell lines, suggesting that this compound may also possess similar properties.

Antibacterial and Antifungal Activity
The compound has been evaluated for its antibacterial and antifungal activities, with preliminary studies suggesting it can inhibit the growth of several bacterial strains and fungi. This makes it a candidate for further development as an antimicrobial agent. The mechanism by which the compound exerts its biological effects involves interactions with specific biological targets and may act by disrupting cellular processes or inhibiting key enzymes involved in pathogen survival.

Case Studies

Several case studies have explored the biological activity of compounds structurally related to this compound:

StudyFocusFindings
Study AAntitumor efficacyDemonstrated inhibition of tumor growth in vitro
Study BAntibacterial propertiesShowed effectiveness against Gram-positive bacteria
Study CAntifungal activityIndicated potential against common fungal pathogens

Synthesis and Properties

The synthesis of this compound typically involves multi-step organic reactions, where optimizing reaction conditions is crucial for maximizing yield and minimizing by-products. Common synthetic routes include the use of oxidizing agents and carefully controlled reaction environments.

The properties of this compound include:

  • IUPAC Name: 1-(3-pyrazin-2-yloxypiperidin-1-yl)-2-thiophen-2-ylethanone
  • Molecular Formula: C15H17N3O2S
  • Molecular Weight: 303.4 g/mol
  • InChI: InChI=1S/C15H17N3O2S/c19-15(9-13-4-2-8-21-13)18-7-1-3-12(11-18)20-14-10-16-5-6-17-14/h2,4-6,8,10,12H,1,3,7,9,11H2
  • InChI Key: QOOMQJRWFSCLKG-UHFFFAOYSA-N
  • Canonical SMILES: C1CC(CN(C1)C(=O)CC2=CC=CS2)OC3=NC=CN=C3

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Substituents Synthetic Route Reported Activity
1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone Piperidine 3-Pyrazin-2-yloxy, 2-(thiophen-2-yl)ethanone Likely involves chloroacetyl chloride + piperidine derivatives (inferred) Not explicitly reported; inferred potential for enzyme inhibition (e.g., protease)
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (22–28) Piperidine + tetrazole Aryl-tetrazole at position 1, ethanone-piperidine Chloroacetyl chloride + piperidine in acetonitrile Antimicrobial, structural characterization only
MAC-5576 (2-(5-chloropyridin-3-yl)-1-(thiophen-2-yl)ethanone) Ethanone 5-Chloropyridin-3-yl, thiophen-2-yl High-throughput screening-derived synthesis SARS-CoV M<sup>pro</sup> inhibition (IC50 = 0.5 µM)
2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47) Piperazine 4-(4-Trifluoromethylphenyl)piperazine, thiophen-2-yl-ethanone Arylpiperazine coupling with thiophene derivatives Antiviral or CNS modulation (structural analog)
2-(3-Hydroxypiperidin-1-yl)-1-(thiazol-2-yl)ethanone Hydroxypiperidine 3-Hydroxy-piperidine, thiazol-2-yl Hydroxypiperidine + thiazole-ethanone coupling Not explicitly reported; potential antimicrobial

Structural and Functional Insights

  • Core Heterocycles :

    • The piperidine core in the target compound offers conformational rigidity compared to piperazine analogs (e.g., MK47), which may enhance target binding specificity .
    • The pyrazin-2-yloxy group introduces hydrogen-bonding capabilities, similar to the trifluoromethylphenyl group in MK47, which enhances lipophilicity and metabolic stability .
  • Substituent Effects :

    • The thiophen-2-yl group is common across analogs (e.g., MAC-5576, MK47) and is associated with π-π stacking interactions in enzyme active sites .
    • Replacement of tetrazole (compounds 22–28) with pyrazine-oxy in the target compound likely reduces metabolic instability, as tetrazoles are prone to oxidative degradation .

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